molecular formula C16H13ClFN3O B12617581 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B12617581
M. Wt: 317.74 g/mol
InChI Key: JVTBNVKHUVCSQT-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe imidazo[1,2-a]pyridine scaffold is known for its wide range of biological activities, making it a valuable structure in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with various carbonyl compounds or alkenes . The reaction conditions often involve the use of catalysts such as iodine, which facilitates the condensation and subsequent cyclization processes .

Industrial Production Methods

Industrial production methods for this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which offers several practical advantages such as mild reaction conditions, short reaction times, and broad functional group tolerance . This method is environmentally friendly and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with different properties .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of the 2-(2-fluorophenyl)ethyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H13ClFN3O

Molecular Weight

317.74 g/mol

IUPAC Name

6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H13ClFN3O/c17-12-5-6-15-20-14(10-21(15)9-12)16(22)19-8-7-11-3-1-2-4-13(11)18/h1-6,9-10H,7-8H2,(H,19,22)

InChI Key

JVTBNVKHUVCSQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)C2=CN3C=C(C=CC3=N2)Cl)F

Origin of Product

United States

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